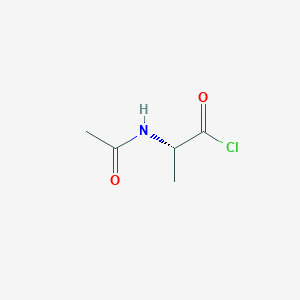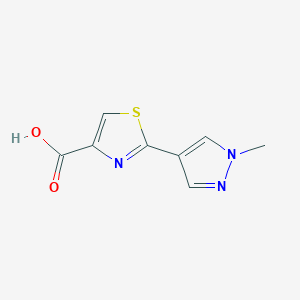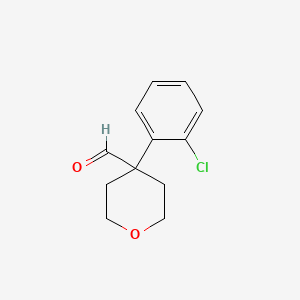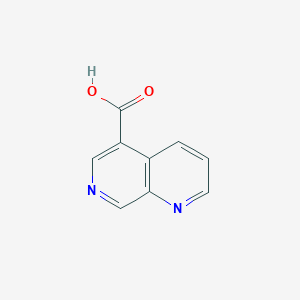
1,7-萘啶-5-羧酸
描述
1,7-Naphthyridine-5-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family These compounds are characterized by a fused ring system containing two nitrogen atoms The structure of 1,7-naphthyridine-5-carboxylic acid consists of a naphthyridine core with a carboxylic acid group attached at the 5-position
科学研究应用
1,7-Naphthyridine-5-carboxylic acid has a wide range of applications in scientific research:
作用机制
Target of Action
1,7-Naphthyridine-5-carboxylic acid is a type of naphthyridine compound . Naphthyridines have been found to exhibit a wide range of biological activities, including anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities . .
Mode of Action
Naphthyridines, in general, are known to interact with their targets through various mechanisms, depending on the specific biological activity they exhibit . For instance, some naphthyridines have been found to inhibit certain enzymes, thereby disrupting the biochemical processes that these enzymes are involved in .
Biochemical Pathways
Naphthyridines, including 1,7-Naphthyridine-5-carboxylic acid, are known to affect various biochemical pathways. For instance, one study found that a naphthyridine-based inhibitor of the kinase PIP4K2A, which catalyzes the conversion of phosphatidylinositol-5-phosphate (PI5P) into phosphatidylinositol 4,5-bisphosphate (PI4,5P2), could potentially be used in cancer therapeutics . .
Result of Action
Naphthyridines, in general, are known to exhibit a wide range of biological activities, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities . These activities suggest that naphthyridines can induce various molecular and cellular changes, depending on their specific targets and modes of action.
生化分析
Biochemical Properties
1,7-Naphthyridine-5-carboxylic acid plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form complexes with metal ions, which can influence its reactivity and interaction with biological molecules . The nature of these interactions often involves coordination bonds with metal ions, which can alter the compound’s electronic properties and reactivity.
Cellular Effects
The effects of 1,7-Naphthyridine-5-carboxylic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles . Additionally, it can affect metabolic pathways by interacting with enzymes involved in cellular respiration and energy production.
Molecular Mechanism
At the molecular level, 1,7-Naphthyridine-5-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . This inhibition can result in altered metabolic flux and changes in cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of 1,7-Naphthyridine-5-carboxylic acid in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1,7-Naphthyridine-5-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
1,7-Naphthyridine-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in cellular respiration and energy production . The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 1,7-Naphthyridine-5-carboxylic acid is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can affect its activity and function, influencing cellular processes and metabolic pathways.
Subcellular Localization
The subcellular localization of 1,7-Naphthyridine-5-carboxylic acid is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can enhance or inhibit its interactions with biomolecules, affecting its overall biochemical properties and cellular effects.
准备方法
Synthetic Routes and Reaction Conditions: 1,7-Naphthyridine-5-carboxylic acid can be synthesized through various methods. One common approach involves the condensation of primary aromatic amines with β-ketoesters, followed by cyclization and decarboxylation . Another method includes the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions .
Industrial Production Methods: In industrial settings, the synthesis of 1,7-naphthyridine-5-carboxylic acid often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 1,7-Naphthyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine-5-carboxylic acid derivatives, while reduction can produce alcohols or amines .
相似化合物的比较
1,7-Naphthyridine-5-carboxylic acid can be compared with other naphthyridine derivatives, such as:
1,5-Naphthyridine-5-carboxylic acid: Similar in structure but with different substitution patterns, leading to distinct chemical and biological properties.
1,6-Naphthyridine-5-carboxylic acid: Known for its anticancer and antimicrobial activities.
1,8-Naphthyridine-5-carboxylic acid: Used in the development of fluorescent probes and sensors.
The uniqueness of 1,7-naphthyridine-5-carboxylic acid lies in its specific substitution pattern, which imparts unique reactivity and biological activity compared to its isomers .
属性
IUPAC Name |
1,7-naphthyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)7-4-10-5-8-6(7)2-1-3-11-8/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZQRNFPHRFHLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


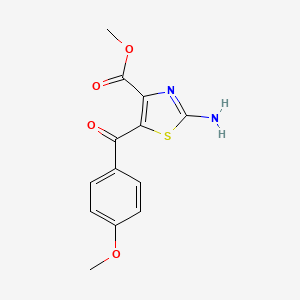
![4-{[(3,5-Dimethoxybenzyl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B1416581.png)
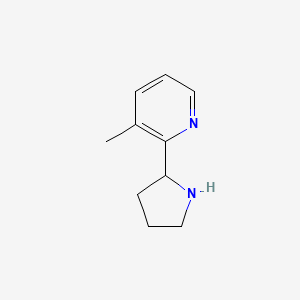

![methyl[(2R)-oxolan-2-ylmethyl]amine](/img/structure/B1416585.png)
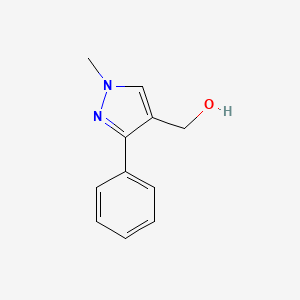
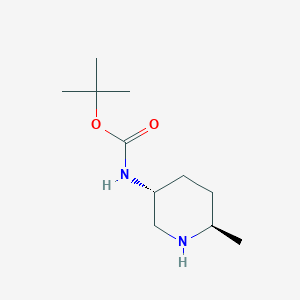
![N-{2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethylidene}hydroxylamine](/img/structure/B1416590.png)
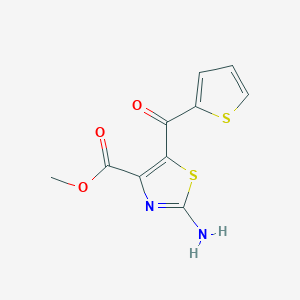
![7-(4-chlorophenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1416593.png)
